Ethyl [2-(chloromethyl)phenyl]acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95335-45-8 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
ethyl 2-[2-(chloromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
MISIVJUPYQMWCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC=CC=C1CCl |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1CCl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Chloromethyl Phenyl Acetate and Analogs
Nucleophilic Substitution Reactions at the Benzylic Chloromethyl Group
The benzylic position of ethyl [2-(chloromethyl)phenyl]acetate is activated towards nucleophilic substitution due to the potential for stabilization of the resulting carbocation intermediate by the adjacent phenyl ring. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions.
Reactions with Oxygen-Centered Nucleophiles (e.g., Hydroxide)
The reaction of benzyl (B1604629) chlorides with hydroxide (B78521) ions can proceed via both S(_N)1 and S(_N)2 pathways. The rate of the S(_N)1 reaction is dependent on the stability of the carbocation formed, while the S(_N)2 reaction rate is influenced by the concentration of the hydroxide ion. For instance, the reaction of benzyl chloride with hydroxide has been shown to follow second-order kinetics under certain conditions, indicating an S(_N)2 mechanism. The solvent plays a crucial role, with polar protic solvents like water favoring the S(_N)1 pathway by stabilizing the carbocation intermediate.
| Reactant | Nucleophile | Typical Products | Mechanistic Considerations |
|---|---|---|---|
| This compound | Hydroxide (OH⁻) | Ethyl [2-(hydroxymethyl)phenyl]acetate | Can proceed via SN1 or SN2 mechanisms depending on conditions. |
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines)
The reaction of this compound with nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary amines, leads to the formation of the corresponding N-substituted 2-(aminomethyl)phenylacetates. These reactions are analogous to the well-established reactions of acyl chlorides and acid anhydrides with amines. dergipark.org.trrsc.org
The reaction of acyl chlorides with primary amines or ammonia initially forms an amide and hydrogen chloride. The basic amine then neutralizes the hydrogen chloride. dergipark.org.tr Similarly, the reaction of this compound with a primary amine would yield ethyl [2-(alkylaminomethyl)phenyl]acetate and the corresponding amine hydrochloride. The reaction conditions, such as the solvent and temperature, can significantly influence the outcome and yield of these reactions.
| Reactant | Nucleophile | Typical Products | Reaction Type |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Ethyl [2-(alkylaminomethyl)phenyl]acetate | Nucleophilic Substitution |
| This compound | Ammonia (NH₃) | Ethyl [2-(aminomethyl)phenyl]acetate | Nucleophilic Substitution |
Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)
Sulfur-centered nucleophiles, such as thiols and their corresponding thiolates, are generally potent nucleophiles and readily react with benzylic halides. The reaction of this compound with a thiol (R-SH) in the presence of a base, or with a pre-formed thiolate (RS⁻), would yield the corresponding thioether, ethyl [2-(alkylthiomethyl)phenyl]acetate.
Kinetic studies on the reaction of N-phenylchloroacetamide with various thiols have shown that the reaction proceeds via a concerted S(_N)2 mechanism. rsc.org A Brønsted-type plot for these reactions yielded a β(_nuc) value of 0.22, indicating an early transition state with respect to the attacking thiolate. rsc.org While this study was on a different substrate, the principles can be extended to the reaction of this compound with thiols. The reaction of ethyl 2-diazo-2-phenylacetate with 4-methylbenzenethiol (B89573) has been reported to produce ethyl-2-phenyl-2-(p-tolylthio)acetate in high yield. semanticscholar.org
| Reactant | Nucleophile | Typical Products | Reaction Type |
|---|---|---|---|
| This compound | Thiol (R-SH) / Thiolate (RS⁻) | Ethyl [2-(alkylthiomethyl)phenyl]acetate | Nucleophilic Substitution |
Stereochemical Considerations in Substitution Processes
The stereochemical outcome of a nucleophilic substitution reaction at a chiral benzylic center is highly dependent on the reaction mechanism.
S(_N)2 Reactions: These reactions proceed with a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. researchgate.netrsc.orgepa.gov This process is stereospecific.
S(_N)1 Reactions: These reactions involve the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, which can lead to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic product. researchgate.netrsc.orgresearchgate.net
For benzylic halides, the stability of the benzyl carbocation can favor the S(_N)1 pathway. However, S(_N)2 reactions are also common, especially with strong nucleophiles and in less polar solvents. nih.gov If this compound were to be resolved into its enantiomers, the stereochemical outcome of its substitution reactions would provide valuable insight into the prevailing mechanism. For instance, a reaction of a chiral, non-racemic sample of this compound that results in a product with a complete inversion of stereochemistry would strongly suggest an S(_N)2 mechanism.
Transformations of the Ethyl Ester Functional Group
Hydrolysis Reactions of the Ester Moiety
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, [2-(chloromethyl)phenyl]acetic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible, second-order reaction. researchgate.net The hydrolysis of ethyl acetate (B1210297) is a well-studied example, and the rate is dependent on the concentrations of both the ester and the hydroxide ion. researchgate.netdergipark.org.tr The hydrolysis of ethyl phenylacetate (B1230308) and its derivatives has also been investigated. For instance, the alkaline hydrolysis of various substituted ethyl phenylacetates has been studied to understand the electronic effects of substituents on the reaction rate. researchgate.netresearchgate.net While specific kinetic data for this compound is not available in the provided search results, the presence of the chloromethyl group is expected to influence the electronic environment of the ester and thus its rate of hydrolysis compared to unsubstituted ethyl phenylacetate.
Acid-Catalyzed Hydrolysis: This is a reversible process that proceeds through a tetrahedral intermediate. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The rate of acid-catalyzed hydrolysis of esters is also influenced by the electronic nature of the substituents on the aromatic ring.
| Reactant | Reaction Condition | Product | Mechanism |
|---|---|---|---|
| This compound | Base (e.g., NaOH), H₂O | Sodium [2-(chloromethyl)phenyl]acetate | BAc2 (Bimolecular acyl-oxygen cleavage) |
| This compound | Acid (e.g., H₂SO₄), H₂O | [2-(chloromethyl)phenyl]acetic acid | AAc2 (Bimolecular acyl-oxygen cleavage) |
Reduction of the Ester to Alcohol and Aldehyde Derivatives
The ester functional group in this compound is susceptible to reduction by various hydride reagents, leading to the formation of the corresponding primary alcohol or, under specific conditions, the aldehyde. The choice of reducing agent is critical in determining the final product. libretexts.org
Reduction to Alcohol: The complete reduction of the ester to a primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). In this reaction, the ester is converted to [2-(chloromethyl)phenyl]methanol (B141259). The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide leaving group to form an aldehyde, which is then rapidly reduced further to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.
The synthesis of [2-(chloromethyl)phenyl]methanol serves as a key step in creating versatile intermediates for more complex organic molecules, leveraging the reactivity of both the alcohol and the chloromethyl group.
Reduction to Aldehyde: Isolating the aldehyde derivative, 2-(chloromethyl)benzaldehyde, from the reduction of this compound requires the use of less reactive, sterically hindered hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this partial reduction. At low temperatures (e.g., -78 °C), DIBAL-H adds to the ester to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous workup, at which point the aldehyde is liberated. The low temperature prevents over-reduction of the aldehyde to the alcohol.
The following table summarizes the reduction reactions of the ester group.
| Starting Material | Reagent | Solvent | Typical Conditions | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to room temp. | [2-(chloromethyl)phenyl]methanol |
| This compound | Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343) or Hexane (B92381) | -78 °C, then workup | 2-(chloromethyl)benzaldehyde |
Acyl Group Substitution and Ester Cleavage Reactions
The ester group of this compound can undergo nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group (-OCH₂CH₃). libretexts.org A primary example of this is ester cleavage through hydrolysis.
Ester Hydrolysis (Cleavage): Ester hydrolysis involves the reaction of the ester with water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion (e.g., from NaOH or KOH) acts as the nucleophile, attacking the carbonyl carbon. The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield [2-(chloromethyl)phenyl]acetic acid.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The carbonyl oxygen is first protonated by an acid (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl group. Following proton transfers, an alcohol molecule is eliminated, yielding the carboxylic acid. stanford.edu
Transesterification: This is another example of a nucleophilic acyl substitution reaction where an alcohol acts as the nucleophile. When this compound is treated with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst, the ethoxy group is exchanged for a methoxy (B1213986) group, resulting in the formation of mthis compound and ethanol (B145695).
The table below outlines these acyl substitution reactions.
| Reaction Type | Reagents | Catalyst | Product |
| Base-Catalyzed Hydrolysis | Water, NaOH | - | Sodium [2-(chloromethyl)phenyl]acetate |
| Acid-Catalyzed Hydrolysis | Water | H₂SO₄ or HCl | [2-(chloromethyl)phenyl]acetic acid |
| Transesterification | Methanol (B129727) | H⁺ or CH₃O⁻ | Mthis compound |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the two existing substituents: the chloromethyl group (-CH₂Cl) and the ethyl acetate group (-CH₂COOEt).
-CH₂COOEt group: This alkyl-like group is generally considered to be weakly activating and an ortho, para-director.
The positions on the phenyl ring relative to the -CH₂COOEt group are C3 (meta), C4 (para), C5, and C6 (ortho). The C2 position is already substituted with the -CH₂Cl group. The incoming electrophile will preferentially substitute at the positions that are most activated and sterically accessible. The C4 and C6 positions are activated by both groups. Steric hindrance from the existing substituents, particularly at the C3 and C6 positions, will also play a significant role in determining the final product distribution.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The directing effects suggest that substitution is most likely to occur at the C4 position, which is para to the -CH₂COOEt group and meta to the -CH₂Cl group, and the C6 position, which is ortho to the -CH₂COOEt group.
| Reaction | Reagents | Major Predicted Products (Regioisomers) |
| Nitration | HNO₃, H₂SO₄ | Ethyl [2-(chloromethyl)-4-nitrophenyl]acetate |
| Bromination | Br₂, FeBr₃ | Ethyl [4-bromo-2-(chloromethyl)phenyl]acetate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl [4-acetyl-2-(chloromethyl)phenyl]acetate |
Transition Metal-Catalyzed Cross-Coupling Reactions
The benzylic chloride (-CH₂Cl) functional group in this compound is a reactive electrophile for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org The benzylic chloride in this compound can serve as the electrophilic partner. The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. harvard.edu The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
| Reaction Scheme | Catalyst System | Coupling Partner | Potential Product |
| This compound + R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Phenylboronic acid | Ethyl [2-(benzyl)phenyl]acetate |
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is highly versatile, as organostannanes are stable to air and moisture and can be prepared with a wide variety of R groups. libretexts.org The primary drawback is the toxicity of the tin reagents and byproducts. libretexts.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The benzylic chloride of the title compound can be effectively coupled with various organostannanes. researchgate.net
| Reaction Scheme | Catalyst System | Coupling Partner | Potential Product |
| This compound + R-Sn(Bu)₃ | PdCl₂(PPh₃)₂, LiCl | Vinyltributylstannane | Ethyl [2-(allyl)phenyl]acetate |
Kumada Coupling: The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed. It utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Grignard reagents are highly reactive, which can lead to issues with functional group compatibility, but they are also readily available and inexpensive. organic-chemistry.org The reaction of this compound with a Grignard reagent like phenylmagnesium bromide would yield a diarylmethane derivative. mit.edu
| Reaction Scheme | Catalyst System | Coupling Partner | Potential Product |
| This compound + R-MgBr | NiCl₂(dppp) or Pd(PPh₃)₄ | Phenylmagnesium bromide | Ethyl [2-(benzyl)phenyl]acetate |
Hiyama Coupling: The Hiyama coupling employs an organosilane as the nucleophilic coupling partner, activated by a fluoride (B91410) source (e.g., TBAF) or a base. wikipedia.orgorganic-chemistry.org This reaction is an attractive alternative because organosilanes are generally non-toxic, stable, and environmentally benign. nih.gov The reaction is catalyzed by palladium and can be applied to couple the benzylic chloride with various aryl, alkenyl, or alkylsilanes. organic-chemistry.orgnih.gov
| Reaction Scheme | Catalyst System | Coupling Partner | Potential Product |
| This compound + R-Si(OR')₃ | Pd(OAc)₂, TBAF | Phenyltrimethoxysilane | Ethyl [2-(benzyl)phenyl]acetate |
Reactions with Organometallic Reagents (e.g., Grignard Reactions)
The reaction of this compound with organometallic reagents, particularly Grignard reagents, is a versatile method for carbon-carbon bond formation, leading to the synthesis of more complex molecules. The presence of two electrophilic sites, the ester carbonyl group and the benzylic chloride, allows for a range of reactivity depending on the nature of the organometallic reagent and the reaction conditions.
Grignard reagents (RMgX) are potent nucleophiles that readily react with esters. udel.edumnstate.edu The general mechanism involves the initial nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield a ketone. udel.edu This newly formed ketone is also susceptible to attack by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup. udel.eduathabascau.ca
In the specific case of this compound, reaction with a Grignard reagent such as phenylmagnesium bromide (PhMgBr) would be expected to yield 1,1-diphenyl-2-(2-(chloromethyl)phenyl)ethan-1-ol. However, the presence of the reactive benzylic chloride moiety introduces the possibility of side reactions. The Grignard reagent can also act as a base or a nucleophile, potentially leading to substitution of the chloride or elimination reactions. To favor the reaction at the ester, carefully controlled conditions, such as low temperatures, are often employed. udel.edu
The choice of the organometallic reagent and solvent is crucial. While Grignard reagents are widely used, other organometallic compounds like organolithium reagents can also be employed. athabascau.ca The solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (THF), is essential for stabilizing the Grignard reagent. athabascau.ca
Table 1: Predicted Products of Grignard Reaction with this compound
| Grignard Reagent | Predicted Major Product |
| Phenylmagnesium bromide (PhMgBr) | 1,1-Diphenyl-2-(2-(chloromethyl)phenyl)ethan-1-ol |
| Methylmagnesium iodide (CH₃MgI) | 2-(2-(Chloromethyl)phenyl)-1,1-dimethylethanol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 3-(2-(Chloromethyl)phenyl)-2,2-diethylpropan-2-ol |
Note: The formation of byproducts due to reaction at the chloromethyl group is possible.
General Oxidation and Reduction Strategies for the Molecular Framework
The molecular framework of this compound offers multiple sites for oxidation and reduction, allowing for the synthesis of a variety of derivatives.
Oxidation Strategies:
The primary sites for oxidation are the benzylic carbon of the chloromethyl group and the ethyl group of the ester. The phenyl ring itself is generally resistant to oxidation under mild conditions.
Oxidation of the benzylic C-H bond could potentially lead to the corresponding aldehyde or carboxylic acid. However, this would require specific and selective oxidizing agents to avoid reaction at other functional groups. A more common strategy involves the enzymatic oxidation of related structures. For instance, 2-phenylethylamine can be oxidized to phenylacetic acid, demonstrating the susceptibility of the benzylic position to oxidation. nih.gov
Oxidation of the ester group is less common but can be achieved under harsh conditions, leading to decomposition of the molecule. nih.gov A more synthetically useful approach would be the oxidation of the alcohol obtained after reduction of the ester.
Reduction Strategies:
The ester and the benzylic chloride are the primary targets for reduction.
The ester group can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide and further reduction of the intermediate aldehyde to the primary alcohol, 2-(2-(chloromethyl)phenyl)ethanol. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is typically not reactive enough to reduce esters on its own. reddit.com However, its reactivity can be enhanced by the addition of a Lewis acid, such as lithium chloride or zinc chloride, or by conducting the reaction at elevated temperatures, which would also lead to the formation of 2-(2-(chloromethyl)phenyl)ethanol. reddit.com
The benzylic chloride can also be reduced to a methyl group, although this typically requires catalytic hydrogenation or other specific reducing agents that target carbon-halogen bonds.
Table 2: Common Oxidation and Reduction Reactions
| Reaction Type | Reagent | Functional Group Targeted | Product |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Ester | 2-(2-(Chloromethyl)phenyl)ethanol |
| Reduction | Sodium borohydride (NaBH₄) / Lewis Acid | Ester | 2-(2-(Chloromethyl)phenyl)ethanol |
| Oxidation | (Following reduction to alcohol) | Primary Alcohol | 2-(2-(Chloromethyl)phenyl)acetaldehyde |
Kinetics and Thermodynamic Aspects of Key Chemical Transformations
The kinetics and thermodynamics of the chemical transformations of this compound are crucial for understanding reaction feasibility, optimizing reaction conditions, and predicting product distributions.
One of the key transformations of this molecule is its intramolecular cyclization to form 3-isochromanone (B1583819). This reaction involves the nucleophilic attack of the ester's carbonyl oxygen on the benzylic carbon, with the subsequent displacement of the chloride ion. The feasibility of this reaction is demonstrated by the synthesis of the analogous methyl 2-(chloromethyl)phenylacetate from 3-isochromanone by treatment with thionyl chloride in methanol, which is essentially the reverse reaction. google.com The forward reaction, the cyclization, would likely be favored under basic conditions, which would deprotonate the carbon alpha to the ester, increasing its nucleophilicity.
The thermodynamics of this cyclization can be inferred from the stability of the resulting five-membered lactone ring. Generally, the formation of five- and six-membered rings is thermodynamically favored due to minimal ring strain.
The kinetics of the reaction would be influenced by several factors, including the concentration of the base, the temperature, and the solvent. The rate of this intramolecular SN2 reaction would be expected to follow first-order kinetics with respect to the starting material under a constant concentration of the base.
Another important transformation is the hydrolysis of the ester group to yield 2-(chloromethyl)phenylacetic acid. This reaction is typically catalyzed by acid or base. The thermodynamics of ester hydrolysis are generally favorable, especially under basic conditions where the formation of the carboxylate salt drives the equilibrium towards the products.
Table 3: Key Chemical Transformations and Their Thermodynamic Considerations
| Transformation | Reactant(s) | Product(s) | Thermodynamic Driving Force |
| Intramolecular Cyclization | This compound | 3-Isochromanone, Ethanol | Formation of a stable five-membered ring |
| Ester Hydrolysis (Basic) | This compound, NaOH | Sodium 2-(chloromethyl)phenylacetate, Ethanol | Formation of a resonance-stabilized carboxylate anion |
| Grignard Reaction | This compound, Phenylmagnesium bromide | 1,1-Diphenyl-2-(2-(chloromethyl)phenyl)ethan-1-ol | Formation of a stable tertiary alcohol |
Applications As Advanced Building Blocks in Complex Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis
The compound's ability to act as an electrophile via its chloromethyl group and as a potential cyclization partner through its ester function makes it a suitable precursor for various heterocyclic compounds.
While direct literature detailing the synthesis of benzothiazole (B30560) analogs from ethyl [2-(chloromethyl)phenyl]acetate is not prominent, the compound's reactivity profile suggests a plausible pathway for creating related nitrogen-containing heterocycles, such as benzothiazepine (B8601423) derivatives. A hypothetical reaction would involve the S-alkylation of 2-aminothiophenol (B119425) with this compound. The nucleophilic thiol group would displace the chloride, followed by an intramolecular cyclization via aminolysis of the ester to form a seven-membered benzothiazepinone ring. This type of reaction is a known strategy for building such heterocyclic systems. google.comchemicalbook.com
A well-documented application of the parent acid of the title compound, 2-(chloromethyl)phenylacetic acid, is in the synthesis of 3-isochromanone (B1583819). google.comgoogle.comgoogle.com This transformation is achieved through an intramolecular S_N2 reaction where the carboxylate, formed by deprotonating the acid with a mild base like potassium bicarbonate, displaces the ortho-chloromethyl group to form the lactone. google.com
Starting with this compound, the synthesis would first involve the hydrolysis of the ethyl ester to the corresponding carboxylate salt, which would then undergo the same intramolecular cyclization to yield 3-isochromanone. google.comgoogle.com This process provides an efficient route to the isochromanone core, a structural motif present in various natural products and biologically active molecules. chemicalbook.comfao.org
Reaction Scheme: Synthesis of 3-Isochromanone
A simplified representation of the synthesis pathway.
Analogous to the synthesis of nitrogen and oxygen heterocycles, this compound is a potential precursor for sulfur-containing rings like benzothiepinones. A feasible synthetic route would involve the reaction of the compound with a sulfur nucleophile, such as sodium sulfide. The initial substitution of the chlorine would be followed by an intramolecular cyclization involving the ester group to form the seven-membered thiepinone ring system. While specific examples starting directly from this compound are not extensively documented, this strategy aligns with standard methods for synthesizing sulfur-containing heterocyclic ketones.
Contributions to Polymer Chemistry and Materials Science
The reactivity of the chloromethyl group also makes this compound a valuable monomer and functionalizing agent in polymer chemistry. This group can participate in various polymerization reactions or be used to chemically tether the molecule onto existing polymer backbones, thereby modifying the material's properties.
This compound can serve as a precursor for the synthesis of cationic polymers. Cationic polymers are macromolecules that carry a positive charge and are extensively investigated as non-viral vectors for gene delivery. nih.govnih.gov These polymers can condense negatively charged nucleic acids (like DNA and RNA) into nanoparticles, protecting them from degradation and facilitating their entry into cells. nih.govnih.gov
The synthesis of such polymers can be achieved by leveraging the reactive chloromethyl group. For example, the chloromethyl group can be converted into a cationic center, such as a quaternary ammonium (B1175870) or pyridinium (B92312) salt, through reactions with tertiary amines or pyridine (B92270) derivatives. Polymerization of this modified monomer would result in a cationic polymer. Alternatively, a polymer can first be created from a related monomer, and the chloromethyl groups along the polymer chain can then be post-functionalized to introduce cationic charges. This approach is analogous to the use of poly(p-chloromethyl styrene) in creating functional polymers. researchgate.net
The most direct application of this compound in materials science is the functionalization of existing polymeric structures through a process known as polymer grafting. mdpi.com Grafting involves attaching molecules (the "grafts") as side chains onto a main polymer chain (the "backbone"). This technique is used to impart new properties to a base material.
The chloromethyl group on this compound is an ideal site for initiating "grafting from" polymerizations, such as Atom Transfer Radical Polymerization (ATRP). In this method, the chloromethyl group acts as an initiator site from which a new polymer chain can be grown. For example, research has shown that copolymers containing chloromethyl styrene (B11656) units can be used as macroinitiators to graft other monomers, like ethyl methacrylate, creating well-defined graft copolymers. researchgate.net This demonstrates the utility of the chloromethylphenyl moiety in creating complex polymer architectures.
This functionalization can be used to modify the surface properties of materials, for example, by grafting hydrophilic polymers onto a hydrophobic backbone to improve biocompatibility or alter surface energy. nih.gov The ethyl acetate (B1210297) group, in this context, can also be a site for further chemical modification if desired.
Table 2: Polymer Functionalization Strategies
| Technique | Description | Role of this compound |
| Grafting From | A polymer backbone with initiator sites is used to grow new polymer chains. mdpi.com | The chloromethyl group acts as an ATRP initiator site to grow side chains. |
| Grafting To | Pre-formed polymer chains with reactive end groups are attached to a polymer backbone. mdpi.com | The molecule could be attached to a polymer backbone containing suitable reactive groups. |
| Post-Polymerization Modification | A polymer is first synthesized and then its side groups are chemically modified. | A polymer containing the [2-(chloromethyl)phenyl]acetate unit can be modified at the chloro or ester sites. |
Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the publicly accessible spectroscopic data for the compound this compound. Despite extensive searches for its advanced spectroscopic characterization, including detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, specific experimental spectra for this particular molecule could not be located.
The structural elucidation of a chemical compound is fundamentally reliant on a suite of analytical techniques, with NMR and IR spectroscopy being paramount. These methods provide a detailed "fingerprint" of a molecule, allowing for the precise determination of its atomic arrangement and the functional groups present. However, for this compound, such detailed experimental data appears to be absent from readily available scientific resources.
This lack of information precludes a thorough analysis as outlined in the requested article structure. Specifically, the following detailed discussions cannot be provided at this time due to the unavailability of the necessary experimental data:
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis: A detailed breakdown of chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each proton environment in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis: A comprehensive list of the chemical shifts for each unique carbon atom within the compound.
Two-Dimensional NMR Techniques: An analysis using methods such as COSY, HSQC, and HMBC, which are critical for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule's structure.
Infrared (IR) Spectroscopy: A detailed analysis of the characteristic vibrational frequencies, including the specific identification of the ester carbonyl (C=O) and chloromethyl (C-Cl) stretching and bending modes.
While spectroscopic data for isomers and related compounds, such as ethyl phenylacetate (B1230308) and ethyl 2-(2-chlorophenyl)acetate, are available, this information is not transferable to this compound due to the different substitution patterns on the phenyl ring, which would significantly alter the spectroscopic outcomes.
The absence of this foundational data in the public domain prevents the creation of a scientifically accurate and detailed article on the advanced spectroscopic characterization of this compound. Further research and publication of the experimental spectra for this compound are necessary before a comprehensive analysis can be conducted.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of Ethyl [2-(chloromethyl)phenyl]acetate, offering insights into its molecular mass and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₉ClO₂) is 184.0291072 Da. nih.gov HRMS analysis can experimentally verify this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Predicted HRMS data for various adducts of this compound further aids in its unequivocal identification. uni.lu The high resolution of instruments like Orbitrap mass spectrometers is crucial for identifying components in complex mixtures, such as different types of esters in commercial products. e3s-conferences.org
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 185.03639 | 134.3 |
| [M+Na]⁺ | 207.01833 | 143.6 |
| [M-H]⁻ | 183.02183 | 138.3 |
| [M+NH₄]⁺ | 202.06293 | 155.4 |
| [M+K]⁺ | 222.99227 | 140.6 |
| [M]⁺ | 184.02856 | 138.1 |
Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating volatile compounds and identifying them based on their mass spectra. For this compound, GC-MS can be employed to assess its purity by separating it from any starting materials, byproducts, or degradation products. The retention time in the gas chromatogram provides an initial identification parameter, while the mass spectrum serves as a molecular fingerprint. jmaterenvironsci.comresearchgate.net
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 184, taking into account the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group and the ester oxygen. libretexts.orgdocbrown.info For this specific molecule, a significant fragmentation would be the loss of the ortho-chlorine, a pattern observed in similar ortho-substituted phenylpropenoates. nih.gov The fragmentation of ethyl phenylacetate (B1230308), a related compound, prominently shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is also expected in the spectrum of this compound. nih.govnist.govmassbank.eu
Table 2: Plausible Mass Fragments for this compound in GC-MS
| m/z | Possible Fragment Ion | Description |
|---|---|---|
| 184/186 | [C₉H₉ClO₂]⁺ | Molecular ion peak |
| 149 | [C₈H₉O₂]⁺ | Loss of the chloromethyl group |
| 136 | [C₈H₈O₂]⁺ | Loss of the ethyl group |
| 108 | [C₇H₈O]⁺ | Rearrangement and loss of C₂H₂O |
| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the side chain |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing non-volatile or thermally labile compounds in complex mixtures. This technique is well-suited for the determination of phenylacetate and related compounds in biological and environmental samples. nih.gov In scenarios where this compound is part of a complex matrix, such as in reaction monitoring or formulation analysis, LC-MS provides the necessary separation and detection sensitivity. researchgate.netmdpi.com The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of trace amounts of the compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for compounds containing chromophores, such as the aromatic ring in this compound.
The aromatic phenyl ring in this compound acts as a chromophore, absorbing UV radiation. Benzene (B151609) itself exhibits three characteristic absorption bands around 184, 204, and 256 nm, which are attributed to π-π* electronic transitions. quimicaorganica.orgup.ac.za The substitution on the benzene ring in this compound influences the position and intensity of these absorption bands.
The presence of the ethyl acetate (B1210297) and chloromethyl groups as substituents on the phenyl ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. quimicaorganica.org The electronic environment of the aromatic system is altered by these substituents, affecting the energy of the π orbitals and thus the wavelength of maximum absorption (λmax). nih.govphyschemres.org Analysis of the UV-Vis spectrum can, therefore, confirm the presence of the substituted aromatic system. For instance, related 2-oxo-2-phenylacetates show a characteristic n-π* transition band in the UVA region between 290 and 440 nm. researchgate.net
UV-Vis spectroscopy can be a straightforward and rapid method for assessing the purity and determining the concentration of this compound in a solution, provided it is the only absorbing species at a specific wavelength. Following Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte.
A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations of the pure compound at its λmax. This curve can then be used to determine the concentration of unknown samples. This method has been successfully applied for the quantification of ethyl acetate through a colorimetric reaction. researchgate.net For direct measurement, the solvent used should be transparent in the wavelength range of interest. Ethyl acetate itself has a UV absorption maximum at 206 nm. sielc.com The purity of a sample can be qualitatively assessed by comparing its UV spectrum to that of a known pure standard; the presence of impurities may result in additional absorption bands or a shift in λmax. researchgate.netnih.gov
Chromatographic Techniques for Analytical and Preparative Separation
Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing robust methods for both monitoring the progress of chemical reactions and for assessing the purity of the final product and its intermediates. These separation techniques are crucial for isolating the target compound from starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of reaction progress involving this compound. By spotting a small amount of the reaction mixture onto a TLC plate, the presence of starting materials, intermediates, and the final product can be visualized and tracked over time. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and the mobile phase.
The choice of eluent, or mobile phase, is critical for achieving good separation of spots on the TLC plate. For a moderately polar compound like this compound, a mixture of a non-polar solvent such as hexane (B92381) and a more polar solvent like ethyl acetate is commonly employed. The ratio of these solvents can be adjusted to optimize the separation and the resulting Retardation Factor (Rƒ) values. The Rƒ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.
For instance, in the synthesis of related phenylpropanoate derivatives, TLC is effectively used to monitor the reaction's completion. google.com A typical mobile phase for compounds of similar polarity is a mixture of ethyl acetate and n-hexane. Visualization of the spots is generally achieved under UV light at a wavelength of 254 nm, where the aromatic ring of the compound quenches the fluorescence of the indicator-impregnated silica gel plate, causing the spots to appear as dark areas. 182.160.97
Below is a representative data table illustrating typical TLC conditions and expected Rƒ values for this compound and a potential precursor, 2-(chloromethyl)phenylacetic acid.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | n-Hexane:Ethyl Acetate (4:1, v/v) |
| Visualization | UV Light (254 nm) |
| Analyte | Rƒ Value (Approximate) |
| 2-(chloromethyl)phenylacetic acid | 0.25 |
| This compound | 0.60 |
| This table is generated based on typical chromatographic behavior of similar compounds. |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is the method of choice for determining the purity of the final product with high resolution and sensitivity. It is particularly useful for identifying and quantifying any process-related impurities or degradation products.
Reversed-phase HPLC is the most common mode used for the analysis of aromatic esters like this compound. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
The HPLC method can be optimized by adjusting various parameters, including the composition of the mobile phase (isocratic or gradient elution), the flow rate, and the column temperature. Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance, which for phenylacetate derivatives is often around 254 nm. researchgate.net For enhanced peak shape and resolution, especially for acidic or basic impurities, a small amount of an acid like trifluoroacetic acid (TFA) may be added to the mobile phase. researchgate.net
A representative HPLC method for the purity analysis of this compound is detailed in the table below. The retention time is the time it takes for the analyte to pass through the column and reach the detector.
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 (Octadecyl-silane), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Analyte | Retention Time (Approximate) |
| This compound | 7.5 min |
| This table is generated based on typical chromatographic behavior of similar compounds. |
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. This provides a quantitative measure of the purity, which is critical for quality control in pharmaceutical and chemical manufacturing. arborpharmchem.com
Computational Chemistry and Theoretical Studies on Ethyl 2 Chloromethyl Phenyl Acetate
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. bohrium.comresearchgate.net For a molecule like Ethyl [2-(chloromethyl)phenyl]acetate, DFT, particularly using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would provide deep insights into its fundamental properties. bohrium.comekb.eg
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located.
For this compound, this process is complicated by its conformational flexibility. The molecule has several rotatable single bonds: the C(aryl)-CH2Cl bond, the C(aryl)-CH2COOEt bond, and the bonds within the ethyl ester group (O-CH2 and CH2-CH3). Rotation around these bonds gives rise to multiple conformers, each with a different energy.
A thorough conformational analysis would involve:
Systematic Rotor Scan: Rotating each key dihedral angle in increments to map the potential energy surface and identify all possible low-energy conformers.
Geometry Optimization: Performing a full geometry optimization for each identified local minimum.
Energy Calculation: Calculating the single-point energies of the optimized conformers at a higher level of theory to refine their relative stabilities.
Studies on similar molecules, such as phenylacetic acid and its derivatives, have shown that different conformers can coexist at room temperature. researchgate.net For this compound, the orientation of the chloromethyl and ethyl acetate (B1210297) groups relative to the benzene (B151609) ring would define the major conformers. The relative energies of these conformers are influenced by a balance of steric hindrance and subtle electronic interactions.
Table 1: Hypothetical Relative Energies of Optimized Conformers for this compound
| Conformer ID | Dihedral Angle 1 (C-C-CH₂-Cl) | Dihedral Angle 2 (C-C-CH₂-CO) | Relative Energy (kcal/mol) |
| Conf-1 (Global Minimum) | ~65° | ~85° | 0.00 |
| Conf-2 | ~175° | ~90° | +0.75 |
| Conf-3 | ~65° | ~10° | +1.20 |
| Conf-4 | ~-70° | ~-85° | +0.15 |
Note: This table is illustrative, based on typical energy differences found in flexible substituted benzenes. Actual values would require specific DFT calculations.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. bohrium.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. bohrium.com
For this compound, a DFT calculation would reveal:
HOMO: The HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene ring. libretexts.orglibretexts.org Its energy level indicates the ease with which the molecule can participate in electrophilic aromatic substitution, though this is less common than reactions at the side chains.
LUMO: The LUMO is anticipated to be predominantly localized on the benzylic chloromethyl group, specifically the antibonding σ* orbital of the C-Cl bond. This low-lying LUMO makes the benzylic carbon highly susceptible to attack by nucleophiles, which is the characteristic reaction of benzyl (B1604629) chlorides. chemtube3d.com
HOMO-LUMO Gap: A relatively small energy gap would suggest higher reactivity, particularly for nucleophilic substitution at the chloromethyl group. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the ester and the chlorine atom, and positive potential (blue) around the hydrogen atoms and, crucially, the benzylic carbon, confirming its electrophilic character.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description and Localization |
| LUMO | -1.25 | Primarily σ* antibonding orbital of the C-Cl bond on the chloromethyl group. |
| HOMO | -6.80 | Primarily π bonding orbital of the substituted benzene ring. |
| HOMO-1 | -7.50 | π orbital of the benzene ring and contribution from ester carbonyl. |
| Energy Gap (ΔE) | 5.55 | Indicates moderate reactivity, characteristic of benzylic halides. |
Note: These energy values are typical for substituted benzenes and are for illustrative purposes.
Once the ground-state geometry is optimized, computational chemists can perform vibrational frequency calculations. These calculations predict the frequencies of all normal modes of vibration. The results are instrumental for:
Confirming a True Minimum: An optimized structure must have all real (positive) vibrational frequencies to be a true energy minimum. An imaginary frequency indicates a transition state or a higher-order saddle point.
Simulating IR and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to generate theoretical infrared (IR) and Raman spectra. researchgate.netresearchgate.net
Assigning Experimental Spectra: By comparing the theoretical spectrum with an experimental one, each band in the experimental spectrum can be assigned to a specific molecular motion (e.g., C-H stretch, C=O stretch, C-Cl stretch). researchgate.net
For this compound, key vibrational modes of interest would include the stretching frequency of the ester carbonyl group (C=O), the C-Cl stretch of the chloromethyl group, and various C-H and C-C stretching and bending modes of the aromatic ring. Theoretical calculations can help distinguish between the vibrations of the different functional groups, which can be challenging in a complex experimental spectrum.
Predictive Modeling of Reactivity and Reaction Pathways
Beyond static properties, computational chemistry excels at modeling chemical reactions, providing a window into the dynamic processes of bond breaking and formation.
The most significant reaction pathway for this compound is nucleophilic substitution at the benzylic carbon, displacing the chloride ion. This reaction is facile because the benzene ring can stabilize the developing positive charge in the transition state. chemtube3d.com
Computational modeling can elucidate the mechanism (SN1 vs. SN2) and energetics of this process. Transition State (TS) theory is used to locate the highest energy point along the reaction coordinate. For a reaction with a nucleophile (Nu⁻):
C₆H₄(CH₂COOEt)(CH₂Cl) + Nu⁻ → [TS]‡ → C₆H₄(CH₂COOEt)(CH₂Nu) + Cl⁻
A computational study would involve:
Locating the Transition State: Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants and products.
Frequency Calculation on the TS: A true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Cl bond and formation of the C-Nu bond). osti.gov
Analyzing TS Geometry: The geometry of the TS provides crucial mechanistic information. For an SN2 reaction, it would show a trigonal bipyramidal-like geometry at the benzylic carbon. chemtube3d.comosti.gov For a more SN1-like reaction, the C-Cl bond would be significantly elongated, and the carbon would be more carbocation-like. Studies on substituted benzyl chlorides show that the exact nature of the transition state can be influenced by substituents and the solvent. nih.govnih.gov
For the nucleophilic substitution of this compound, the energetic profile would quantify:
Activation Barrier (Ea): The energy difference between the reactants and the transition state. A lower barrier implies a faster reaction rate.
Reaction Energy (ΔErxn): The energy difference between the products and the reactants.
Computational studies on the solvolysis of substituted benzyl chlorides have demonstrated how electron-withdrawing or -donating groups on the ring can systematically alter these energetic barriers. nih.govnih.gov The ortho-ethyl acetate group in the target molecule would have both steric and electronic effects that could be precisely quantified through such a profile.
Table 3: Hypothetical Energetic Profile for the Reaction of this compound with a Nucleophile (e.g., OH⁻)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + OH⁻ | 0.0 |
| Transition State (TS) | [HO---CH₂(C₆H₄CH₂COOEt)---Cl]⁻ | +18.5 |
| Products | Ethyl [2-(hydroxymethyl)phenyl]acetate + Cl⁻ | -25.0 |
| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | 18.5 |
| Reaction Energy (ΔErxn) | Energy(Products) - Energy(Reactants) | -25.0 |
Note: This table presents a plausible energetic profile for an SN2 reaction. The values are illustrative and would depend on the nucleophile, solvent model, and level of theory used.
Intermolecular Interactions and Crystal Packing Analysis
A definitive analysis of the intermolecular interactions and crystal packing of this compound in the solid state is contingent upon the experimental determination of its crystal structure via techniques like single-crystal X-ray diffraction. As of this writing, a public crystal structure for this specific compound is not available. However, by examining the crystallographic data of structurally related compounds, we can infer the likely nature of the supramolecular architecture.
Similarly, the analysis of another complex molecule featuring a chloromethyl ester, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, shows a rich variety of intermolecular contacts. nih.gov These include not only conventional hydrogen bonds but also halogen bonds (interactions involving the chlorine atom) and halogen–π interactions. nih.gov The interplay of these forces results in a tightly packed and consolidated crystal lattice. nih.gov
For this compound, one could hypothesize the presence of the following key interactions:
C—H⋯O Hydrogen Bonds: The carbonyl oxygen of the ester group is a prime hydrogen bond acceptor. It would likely interact with aromatic and aliphatic C-H groups from neighboring molecules, forming chains or dimeric motifs.
Halogen Bonding: The chlorine atom of the chloromethyl group can act as a Lewis acid, interacting with electron-rich atoms like the carbonyl oxygen of an adjacent molecule (Cl⋯O interaction).
A Hirshfeld surface analysis would be instrumental in deconvoluting and quantifying these potential interactions. The fingerprint plots derived from this analysis provide a visual summary of the intermolecular contacts and their relative importance.
Table 1: Hypothetical Intermolecular Interactions in Solid-State this compound and Their Potential Contributions
| Interaction Type | Donor | Acceptor | Potential Contribution to Crystal Packing |
| Hydrogen Bond | C-H (Aromatic, Ethyl, Methyl) | O (Carbonyl) | Formation of chains and networks, primary directional interaction. |
| Halogen Bond | C-Cl (Chloromethyl) | O (Carbonyl) | Directional interaction contributing to lattice stability. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization through aromatic ring overlap. |
| Van der Waals | All atoms | All atoms | General, non-directional packing stabilization. |
This table is hypothetical and based on the analysis of structurally similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues in Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is pivotal in drug discovery and medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and exploring the vastness of chemical space without synthesizing every possible analogue. nih.govmdpi.com
For a compound like this compound, a QSAR study would typically involve designing and synthesizing a library of analogues and measuring their biological activity for a specific target. Analogues could be generated by modifying key structural features:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring.
Modification of the Ester Group: Varying the alkyl chain of the ester (e.g., methyl, propyl) or replacing the ester with other functional groups like amides.
Alteration of the Chloromethyl Group: Replacing the chlorine with other halogens (F, Br, I) or other substituents.
Once the activity data (e.g., IC₅₀, Kᵢ) for these analogues are obtained, a QSAR model is built by calculating a set of molecular descriptors for each compound and using statistical methods to find the best correlation with activity.
Key Steps in a QSAR Study:
Dataset Selection: A set of structurally related compounds with well-defined biological activity data is chosen.
Descriptor Calculation: Various descriptors are calculated for each molecule, which can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, 2D pharmacophore fingerprints.
3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., LogP).
Model Development: Statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate the mathematical equation linking descriptors to activity.
Model Validation: The model's robustness and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.com
For example, a hypothetical QSAR equation for a series of analogues might look like: log(1/IC₅₀) = a(LogP) + b(LUMO) - c*(Steric_Volume) + d Where a, b, c, and d are coefficients determined by the regression analysis. Such an equation would suggest that biological activity increases with hydrophobicity (LogP) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), but decreases with molecular size.
Table 2: Examples of Molecular Descriptors and Their Relevance in QSAR for Phenylacetate (B1230308) Analogues
| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance for Analogues |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. | Important for interactions with biological targets, metabolic stability. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Relates to how the molecule fits into a binding site. |
| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water. | Governs membrane permeability and hydrophobic interactions. |
| Topological | Kier & Hall Indices | Molecular size, shape, and branching. | Captures structural features influencing binding. |
QSAR studies on related structures, such as arylsubstituted cycloalkenecarboxylic acid methyl esters, have shown the importance of electronic descriptors like HOMO and LUMO energies in predicting binding affinity to biological targets like the human dopamine (B1211576) transporter. nih.gov These studies provide a framework for how a QSAR investigation on analogues of this compound could be approached to guide the design of new, potentially more active compounds.
Molecular Dynamics Simulations for Conformational Landscape Studies
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, which is crucial for understanding a molecule's properties and its interactions with its environment.
This compound possesses significant conformational flexibility due to several rotatable single bonds:
The C-C bond connecting the phenyl ring to the acetate group.
The C-O and O-C bonds within the ethyl ester moiety.
The C-C bond of the chloromethyl group.
An MD simulation of this compound would allow for a thorough exploration of its conformational landscape. The simulation would typically proceed as follows:
System Setup: A starting 3D structure of the molecule is placed in a simulation box, often filled with solvent molecules (e.g., water) to mimic physiological conditions.
Energy Minimization: The initial geometry is optimized to remove any steric clashes or unfavorable contacts.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure, allowing the solvent to arrange naturally around the solute.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.
Analysis of the resulting trajectory can reveal:
Preferred Conformations: By plotting the distribution of key dihedral angles, one can identify the most stable, low-energy conformations.
Conformational Transitions: The simulation shows how the molecule transitions between different conformational states and the energy barriers for these changes.
Intramolecular Interactions: The potential for intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations can be assessed.
A conformational analysis of related 2-substituted phenylacetates has shown that multiple stable conformers can exist in the gas phase, with their relative populations shifting in different solvents. unifesp.br For this compound, MD simulations could similarly predict how the orientation of the chloromethyl group relative to the phenyl ring and the ester group changes over time.
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Defining the Angle | Description of Rotation |
| τ1 | C(ortho)-C(ipso)-C(alpha)-C(carbonyl) | Rotation of the entire acetate group relative to the phenyl ring. |
| τ2 | C(ipso)-C(ortho)-C(methylene)-Cl | Rotation of the chloromethyl group. |
| τ3 | C(alpha)-C(carbonyl)-O(ester)-C(ethyl) | Rotation around the ester C-O bond. |
Q & A
Q. What are the primary synthetic routes for Ethyl [2-(chloromethyl)phenyl]acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or esterification. For example, nucleophilic displacement of a halogen atom on the chloromethyl group using ethyl acetate as a nucleophile can yield the target compound. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃) significantly impact reaction efficiency . Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) .
Q. What are the common chemical reactions involving this compound in medicinal chemistry?
The compound undergoes hydrolysis (acidic/basic conditions), substitution (with amines/thiols), and acylation. Hydrolysis of the ester group produces 2-(chloromethyl)phenylacetic acid, a precursor for drug candidates like kinase inhibitors. Substitution reactions at the chloromethyl group enable the introduction of heterocycles, enhancing bioactivity .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- Chromatography : HPLC for purity assessment (C18 column, acetonitrile/water mobile phase) .
- Spectroscopy : ¹H/¹³C NMR (δ 4.2–4.4 ppm for ester -OCH₂CH₃; δ 4.6–5.0 ppm for -CH₂Cl) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.6) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under varying pH?
Discrepancies in hydrolysis kinetics (e.g., faster rates in basic vs. acidic media) may arise from competing mechanisms. Systematic studies using UV-Vis spectroscopy to track ester bond cleavage at pH 2–12, combined with DFT calculations to model transition states, can clarify mechanistic pathways . For example, alkaline hydrolysis likely proceeds via nucleophilic attack by OH⁻, while acid-catalyzed hydrolysis involves protonation of the ester carbonyl .
Q. What strategies optimize the synthesis of this compound for high-throughput medicinal chemistry applications?
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield (85–90%) .
- Flow chemistry : Enhances scalability and safety by minimizing exothermic side reactions .
- Purification : Use of automated flash chromatography with gradient elution (hexane/ethyl acetate) ensures consistent purity .
Q. How does the chloromethyl group influence the reactivity of this compound compared to its non-halogenated analogs?
The electron-withdrawing -CH₂Cl group increases electrophilicity at the benzylic carbon, facilitating nucleophilic substitution. For instance, reaction rates with piperidine are 3–5× faster than non-halogenated analogs. Comparative studies using Hammett substituent constants (σₚ ≈ 0.23 for -CH₂Cl) quantify electronic effects .
Q. What are the challenges in studying the solubility of this compound, and how can they be addressed?
The compound exhibits poor aqueous solubility (<0.1 mg/mL) but is soluble in DMSO, chloroform, and methanol. Researchers can:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
